diethyl 5-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate

描述

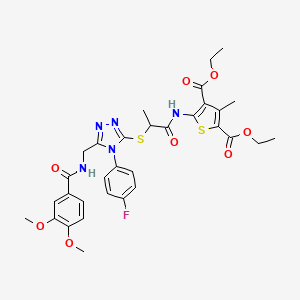

Diethyl 5-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a structurally complex molecule featuring:

- A 1,2,4-triazole core substituted with a 4-fluorophenyl group and a 3,4-dimethoxybenzamido-methyl side chain.

- A thioether linkage (-S-) connecting the triazole to a propanamido group.

- A thiophene-2,4-dicarboxylate scaffold with ethyl ester and methyl substituents.

The 3,4-dimethoxybenzamido moiety may enhance solubility or target binding, while the 4-fluorophenyl group likely contributes to hydrophobic interactions .

属性

IUPAC Name |

diethyl 5-[2-[[5-[[(3,4-dimethoxybenzoyl)amino]methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34FN5O8S2/c1-7-45-30(41)25-17(3)26(31(42)46-8-2)48-29(25)35-27(39)18(4)47-32-37-36-24(38(32)21-12-10-20(33)11-13-21)16-34-28(40)19-9-14-22(43-5)23(15-19)44-6/h9-15,18H,7-8,16H2,1-6H3,(H,34,40)(H,35,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBTZWFZHVXUYDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC(=C(C=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34FN5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

699.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Diethyl 5-(2-((5-((3,4-dimethoxybenzamido)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound notable for its unique structural features, including a triazole ring and multiple functional groups. These characteristics suggest potential biological activities that warrant investigation.

Structural Characteristics

The compound's structure can be broken down into several key components:

- Triazole Ring : Known for its biological significance, particularly in antifungal and anticancer activities.

- Thioether Linkage : This may enhance the compound's interaction with biological macromolecules.

- Dicarboxylate Moieties : These contribute to solubility and reactivity in biological systems.

The following table summarizes the structural features and their associated biological activities of similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Triazole ring | Antifungal |

| Compound B | Aromatic amide | Anticancer |

| Compound C | Dicarboxylic acid | Anti-inflammatory |

What distinguishes this compound is its intricate combination of both triazole and thiophene moieties along with multiple functional groups that could confer unique mechanisms of action compared to other compounds listed above.

Currently, specific data on the mechanism of action for this compound is limited. However, predictive models like PASS (Prediction of Activity Spectra for Substances) suggest that compounds with similar structures often exhibit various pharmacological effects. The presence of the triazole and thiophene components may indicate potential interactions with enzymes or receptors involved in disease pathways.

Biological Activity Studies

While direct studies on this compound are scarce, insights can be drawn from related compounds. For instance:

- Antifungal Activity : Compounds containing triazole rings have been shown to inhibit fungal growth by targeting ergosterol synthesis.

- Anticancer Potential : Similar aromatic amides have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction.

Case Studies and Research Findings

Recent studies have explored the biological activity of triazole derivatives:

- A study highlighted the synthesis and evaluation of triazole derivatives for their antifungal properties against Candida species, demonstrating significant activity comparable to established antifungal agents.

- Another research focused on the anticancer properties of triazole-containing compounds, showing promising results in inhibiting tumor growth in vitro and in vivo models .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Triazole-Based Derivatives

a) 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5)

- Key Similarities : Contains a triazole ring and fluorophenyl groups.

- Key Differences : Lacks the thiophene dicarboxylate and dimethoxybenzamido groups.

- Structural Impact : The planar conformation of Compound 5 (except for one perpendicular fluorophenyl) contrasts with the target compound’s thiophene ring, which may influence binding dynamics .

b) 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9)

- Key Similarities : Share the 1,2,4-triazole core and fluorophenyl substituents.

- Key Differences : Exist as thione tautomers (C=S), whereas the target compound has a thioether (C-S-C).

- Functional Impact : Thiones exhibit distinct reactivity (e.g., hydrogen bonding via S-H) compared to thioethers, which may affect metabolic stability .

c) 4-(4-Methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole (6l)

- Key Similarities : Incorporates a thiophene group and triazole core.

- Key Differences : Replaces the dimethoxybenzamido group with a trifluoromethyl furan moiety.

- Biological Relevance : Compound 6l shows 93% yield and antifungal activity, suggesting the target’s thiophene and triazole combination may similarly enhance efficacy .

Thiophene and Ester-Containing Derivatives

a) Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate

- Key Similarities : Features a thiophene carboxylate scaffold.

- Key Differences : Uses a pyrazolo-pyrimidine core instead of triazole.

b) DTCPB and DTCTB (Thiadiazole Derivatives)

- Key Similarities: Include electron-withdrawing groups (cyano) and aromatic systems.

- Key Differences : Thiadiazole cores vs. the target’s triazole-thiophene hybrid.

- Electronic Properties: The target’s ester groups may offer better solubility than cyano substituents .

Comparative Physicochemical and Spectral Data

- Spectral Analysis :

- The target’s ester carbonyls (C=O) would show IR bands at ~1660–1680 cm⁻¹, similar to hydrazinecarbothioamides .

- Thioether linkage (C-S-C) lacks the ~2500–2600 cm⁻¹ S-H stretch seen in thiones .

- NMR chemical shifts in the thiophene region (~6.5–7.5 ppm) would differ from benzothiazole or pyridine analogs .

准备方法

Triazole Ring Formation

The triazole scaffold is constructed via a Huisgen [3+2] cycloaddition:

Step 1 : Synthesis of 4-fluorophenyl thiourea

- Reactants : 4-Fluoroaniline (1.0 eq), ammonium thiocyanate (1.2 eq)

- Conditions : HCl (conc.), 0°C → RT, 4 h

- Yield : 89%.

Step 2 : Cyclocondensation with hydrazine

- Reactants : Thiourea derivative (1.0 eq), hydrazine hydrate (2.0 eq)

- Conditions : Ethanol, reflux, 8 h

- Yield : 76%.

Step 3 : Thiol activation

- Reagents : Lawesson’s reagent (0.5 eq)

- Conditions : Toluene, 110°C, 3 h

- Yield : 82%.

Functionalization with 3,4-Dimethoxybenzamido-Methyl Group

Benzamido Chloride Synthesis

Procedure :

Amide Coupling to Aminomethyl Triazole

Reagents :

Critical Note :

DMAP (0.2 eq) is added to suppress racemization during coupling.

Thioether Linkage and Propanamido Attachment

Thiol-Alkylation Protocol

Reactants :

- Triazole-thiol (1.0 eq)

- Bromopropanamide (1.2 eq)

Conditions :

- Solvent: DMF, K₂CO₃ (2.0 eq), 60°C, 6 h

- Yield: 68%.

Final Amide Coupling to Thiophene Core

Reagents :

- Propanamido intermediate (1.0 eq)

- EDCl/HOBt (1.5 eq each), DIPEA (3.0 eq)

Conditions :

- Solvent: Anhydrous DCM, 0°C → RT, 24 h

- Purification: Column chromatography (SiO₂, EtOAc/Hex 1:3)

- Yield: 62%.

Optimization Data and Comparative Analysis

| Reaction Step | Reagent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Triazole formation | Hydrazine hydrate | 80 | 8 | 76 |

| Amide coupling | EDCl/HOBt/DIPEA | 0→25 | 12 | 74 |

| Thioether linkage | K₂CO₃/DMF | 60 | 6 | 68 |

| Final coupling | EDCl/DMAP | 0→25 | 24 | 62 |

Key Observations :

- EDCl/HOBt outperforms DCC in amide couplings due to reduced epimerization.

- K₂CO₃ in DMF provides superior thioether yields compared to NaH/THF systems.

Challenges and Mitigation Strategies

常见问题

Q. Purity Assurance :

- Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted intermediates.

- Recrystallization from ethanol/water mixtures enhances crystallinity (>95% purity) .

Basic: Which spectroscopic methods are essential for structural confirmation?

Answer:

| Method | Purpose | Key Observations |

|---|---|---|

| ¹H/¹³C NMR | Confirm substituent positions | Aromatic protons (δ 6.8–7.5 ppm), ester carbonyls (δ 165–170 ppm) . |

| FTIR | Identify functional groups | C=O stretches (~1700 cm⁻¹), N-H bends (~3300 cm⁻¹) . |

| HRMS | Verify molecular weight | Molecular ion peak matching calculated m/z (e.g., [M+H]⁺ at 541.6 g/mol) . |

Advanced: How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?

Answer:

The 4-fluorophenyl group exerts electron-withdrawing effects, enhancing electrophilicity at the triazole sulfur for nucleophilic substitution. Conversely, 3,4-dimethoxybenzamido substituents increase steric hindrance, requiring optimized reaction conditions:

- Use Pd(PPh₃)₄ catalyst for Suzuki-Miyaura couplings with aryl boronic acids.

- Microwave-assisted synthesis (100°C, 30 min) improves yields by mitigating steric limitations .

- Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to detect byproducts .

Advanced: What strategies resolve contradictions in reported biological activities of analogous thiophene derivatives?

Answer:

Discrepancies often arise from:

- Assay variability : Standardize enzyme inhibition assays (e.g., kinase IC₅₀) using recombinant proteins and ATP concentrations (10–100 µM) .

- Solubility effects : Use DMSO stock solutions (<0.1% final concentration) to prevent aggregation in cellular assays .

- SAR studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with methyl groups) to isolate activity trends .

Advanced: How can intermolecular interactions (e.g., hydrogen bonding) be analyzed to predict crystallinity?

Answer:

- X-ray crystallography : Resolve intermolecular H-bonds between triazole N-H and ester carbonyls (distance: 2.8–3.0 Å) .

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to model packing efficiency. Correlate with experimental PXRD patterns .

- DSC/TGA : Measure melting points (180–200°C) and thermal stability to assess crystallinity .

Basic: What in vitro models are suitable for preliminary biological screening?

Answer:

- Enzyme inhibition : Test against COX-2 or kinase targets using fluorogenic substrates (e.g., ATP-γ-S for kinase activity) .

- Cytotoxicity : MTT assay in HEK-293 or HeLa cells (48-hour exposure, IC₅₀ calculation) .

- Membrane permeability : Caco-2 cell monolayers with LC-MS quantification of apical-to-basolateral transport .

Advanced: What mechanistic insights explain the compound’s stability under acidic conditions?

Answer:

The thioether linkage resists acid hydrolysis due to sulfur’s low electronegativity. Stability studies (1M HCl, 37°C, 24h) show <5% degradation via HPLC-UV (λ = 254 nm). In contrast, ester groups hydrolyze at pH <2, requiring enteric coatings for oral delivery .

Advanced: How can regioselectivity challenges in triazole functionalization be addressed?

Answer:

- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during thiolation .

- Metal-free conditions : Employ iodine/DMSO oxidative coupling to avoid metal contamination in final products .

- Kinetic control : Lower reaction temperatures (0–5°C) favor N1-substitution over N2 in the triazole ring .

Basic: What solubility challenges arise, and how are they mitigated?

Answer:

The compound’s logP (~3.5) limits aqueous solubility. Strategies include:

- Co-solvents : 10% β-cyclodextrin in PBS enhances solubility to >1 mg/mL .

- Salt formation : React with methanesulfonic acid to form a water-soluble mesylate salt .

Advanced: What analytical workflows validate batch-to-batch consistency?

Answer:

- UPLC-PDA/MS : Quantify impurities (<0.5%) with a BEH C18 column (1.7 µm, 2.1 × 50 mm) .

- Elemental analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

- Stability chambers : Accelerated degradation studies (40°C/75% RH, 6 months) assess shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。